![molecular formula C9H11N3 B068710 4,7-dimethyl-3H-benzimidazol-5-amine CAS No. 170918-30-6](/img/structure/B68710.png)
4,7-dimethyl-3H-benzimidazol-5-amine
Overview
Description
4,7-dimethyl-3H-benzimidazol-5-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Its unique structure and properties make it an important tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-3H-benzimidazol-5-amine involves the formation of DNA adducts. 4,7-dimethyl-3H-benzimidazol-5-amine is metabolized in the liver to form reactive intermediates that can bind to DNA. These adducts can cause DNA damage that can lead to mutations and cancer. The formation of 4,7-dimethyl-3H-benzimidazol-5-amine-DNA adducts has been extensively studied, and this research has led to a better understanding of the mechanisms of DNA damage and repair.
Biochemical and Physiological Effects
4,7-dimethyl-3H-benzimidazol-5-amine has a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. 4,7-dimethyl-3H-benzimidazol-5-amine has also been shown to affect the immune system, and to cause oxidative stress and inflammation. In addition, 4,7-dimethyl-3H-benzimidazol-5-amine has been shown to affect the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,7-dimethyl-3H-benzimidazol-5-amine in lab experiments is its potency as a mutagen and carcinogen. This allows scientists to study the effects of DNA damage and repair in a controlled environment. However, one of the limitations of using 4,7-dimethyl-3H-benzimidazol-5-amine is its toxicity. Exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can be harmful to researchers, and precautions must be taken to ensure their safety.
Future Directions
There are a number of future directions for research involving 4,7-dimethyl-3H-benzimidazol-5-amine. One area of research is the development of new treatments for cancer based on the mechanisms of 4,7-dimethyl-3H-benzimidazol-5-amine-induced DNA damage. Another area of research is the study of the effects of 4,7-dimethyl-3H-benzimidazol-5-amine on the immune system, and the development of new therapies for autoimmune diseases. Additionally, the use of 4,7-dimethyl-3H-benzimidazol-5-amine in the study of metabolism and obesity is an area of active research. Finally, the development of new methods for the synthesis and purification of 4,7-dimethyl-3H-benzimidazol-5-amine is an area of ongoing research.
Scientific Research Applications
4,7-dimethyl-3H-benzimidazol-5-amine has been widely used in scientific research to study various biological processes. One of the most important applications of 4,7-dimethyl-3H-benzimidazol-5-amine is in the study of DNA damage and repair mechanisms. 4,7-dimethyl-3H-benzimidazol-5-amine is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. Scientists have used 4,7-dimethyl-3H-benzimidazol-5-amine to study the mechanisms of DNA damage and repair, and to develop new treatments for cancer.
properties
CAS RN |
170918-30-6 |
---|---|
Product Name |
4,7-dimethyl-3H-benzimidazol-5-amine |
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4,7-dimethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
XIFHBXQZZCGMHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=CN2)C)N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CN2)C)N |
synonyms |
1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.